6-{2-[(2-Nitrobenzene-1-sulfonyl)amino](oxo)acetamido}hexanoic acid
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Overview
Description
6-{2-(2-Nitrobenzene-1-sulfonyl)aminoacetamido}hexanoic acid is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a nitrobenzene sulfonyl group, an acetamido group, and a hexanoic acid chain. It is used in various scientific research applications due to its reactivity and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{2-(2-Nitrobenzene-1-sulfonyl)aminoacetamido}hexanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Sulfonation: The sulfonation of nitrobenzene to produce 2-nitrobenzenesulfonyl chloride.
Amidation: The reaction of 2-nitrobenzenesulfonyl chloride with an amine to form the sulfonamide intermediate.
Acetylation: The acetylation of the sulfonamide intermediate with acetic anhydride to form the acetamido derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
6-{2-(2-Nitrobenzene-1-sulfonyl)aminoacetamido}hexanoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Reduction: The major product is the corresponding amine derivative.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
6-{2-(2-Nitrobenzene-1-sulfonyl)aminoacetamido}hexanoic acid is used in several scientific research fields:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.
Industry: Used in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 6-{2-(2-Nitrobenzene-1-sulfonyl)aminoacetamido}hexanoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The sulfonyl and acetamido groups can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
6-{2-(2-Bromobenzene-1-sulfonyl)aminoacetamido}hexanoic acid: Similar structure but with a bromine atom instead of a nitro group.
6-{2-(2-Chlorobenzene-1-sulfonyl)aminoacetamido}hexanoic acid: Similar structure but with a chlorine atom instead of a nitro group.
Uniqueness
6-{2-(2-Nitrobenzene-1-sulfonyl)aminoacetamido}hexanoic acid is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activities compared to its bromine and chlorine analogs .
Properties
CAS No. |
701210-18-6 |
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Molecular Formula |
C14H17N3O8S |
Molecular Weight |
387.37 g/mol |
IUPAC Name |
6-[[2-[(2-nitrophenyl)sulfonylamino]-2-oxoacetyl]amino]hexanoic acid |
InChI |
InChI=1S/C14H17N3O8S/c18-12(19)8-2-1-5-9-15-13(20)14(21)16-26(24,25)11-7-4-3-6-10(11)17(22)23/h3-4,6-7H,1-2,5,8-9H2,(H,15,20)(H,16,21)(H,18,19) |
InChI Key |
OPNXGBMLQXNZKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NC(=O)C(=O)NCCCCCC(=O)O |
Origin of Product |
United States |
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